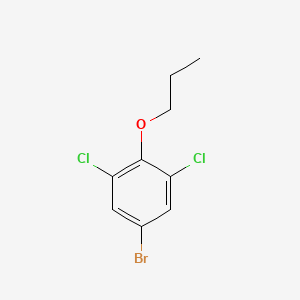

1-Bromo-3,5-dichloro-4-propoxybenzene

Beschreibung

BenchChem offers high-quality 1-Bromo-3,5-dichloro-4-propoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3,5-dichloro-4-propoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-bromo-1,3-dichloro-2-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrCl2O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWDRIKGYAISCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286718 | |

| Record name | 5-Bromo-1,3-dichloro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242070-93-4 | |

| Record name | 5-Bromo-1,3-dichloro-2-propoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242070-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-dichloro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 1-Bromo-3,5-dichloro-4-propoxybenzene

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary & Structural Significance

1-Bromo-3,5-dichloro-4-propoxybenzene (CAS: 1242070-93-4) is a highly specialized halogenated aromatic scaffold used primarily in the synthesis of thyromimetics (thyroid hormone receptor agonists) and, more recently, as a lipophilic anchor in PROTAC (Proteolysis Targeting Chimera) linker design.

Structurally, this molecule represents a "Privileged Pharmacophore" for two reasons:

-

Bioisosterism: The 3,5-dichloro-4-alkoxyphenyl moiety serves as a metabolically stable bioisostere for the 3,5-diiodo-4-hydroxyphenyl ring found in the endogenous thyroid hormone Triiodothyronine (T3). The chlorine atoms mimic the steric bulk and electronegativity of iodine without the photolability issues associated with iodinated compounds.

-

Orthogonal Reactivity: The molecule possesses a distinct hierarchy of reactivity. The C1-Bromine atom allows for facile palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3,C5-Chlorine atoms remain inert under standard coupling conditions, providing steric protection to the ether linkage.

Physicochemical Profile

| Property | Value | Relevance |

| Molecular Formula | C₉H₉BrCl₂O | Core stoichiometry |

| Molecular Weight | 283.98 g/mol | Fragment-based drug design compliant |

| LogP (Predicted) | ~4.9 | High lipophilicity; excellent membrane permeability |

| Boiling Point | ~280–290°C | High thermal stability for elevated reaction temps |

| Appearance | Clear oil or low-melting solid | Ease of handling in liquid handling systems |

Synthetic Methodology

The most robust route to 1-Bromo-3,5-dichloro-4-propoxybenzene does not involve direct halogenation of propoxybenzene, which leads to regioisomeric mixtures. Instead, the industry-standard protocol utilizes the O-alkylation of 4-bromo-2,6-dichlorophenol . This approach guarantees regiochemical purity.

Core Protocol: Williamson Ether Synthesis

Objective: Selective O-alkylation of the phenolic oxygen.

Reagents & Materials

-

Substrate: 4-Bromo-2,6-dichlorophenol (1.0 equiv)

-

Alkylating Agent: 1-Bromopropane (1.2 equiv) or 1-Iodopropane (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) — Anhydrous, micronized preferred

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone

-

Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) — Use if using 1-Bromopropane to facilitate Finkelstein exchange in situ.

Step-by-Step Workflow

-

Preparation: Charge a reaction vessel with 4-bromo-2,6-dichlorophenol and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes. Note: The solution may darken as the phenoxide anion forms.

-

Addition: Dropwise add 1-bromopropane. If reaction kinetics are slow, add catalytic KI.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1] The starting phenol is acidic; its disappearance indicates conversion.

-

Workup:

-

Purification: Dry over MgSO₄, filter, and concentrate. The product is typically pure enough for subsequent coupling steps. If necessary, purify via silica gel chromatography (100% Hexanes).

Visualization: Synthesis Pathway

Figure 1: Regioselective synthesis via Williamson Etherification prevents ring halogenation issues.

Reactivity & Functionalization

For drug development, this molecule is a "coupling partner."[4] The C-Br bond is the primary handle. The C-Cl bonds are generally inert to Pd(0) under standard conditions (unless specialized ligands like Buchwald biaryl phosphines are used at high temperatures), allowing for chemoselective derivatization.

A. Suzuki-Miyaura Cross-Coupling

This is the primary application for generating biaryl thyromimetics.

-

Mechanism: The electron-withdrawing effect of the two ortho-chlorines activates the para-bromine toward oxidative addition with Pd(0), making this substrate highly reactive compared to non-halogenated aryl bromides.

-

Standard Conditions: Pd(dppf)Cl₂ (3 mol%), Aryl Boronic Acid (1.1 equiv), Na₂CO₃ (2M aq), Dioxane, 90°C.

-

Outcome: Formation of 3,5-dichloro-4-propoxy-biphenyls.

B. Lithium-Halogen Exchange

-

Reagent: n-Butyllithium (n-BuLi) in THF at -78°C.

-

Selectivity: Lithium exchange occurs exclusively at the Br position due to the weaker C-Br bond compared to C-Cl.

-

Trapping: The resulting aryl lithium species can be trapped with electrophiles (e.g., DMF to form the aldehyde, or CO₂ to form the benzoic acid derivative).

Visualization: Divergent Reactivity

Figure 2: Chemoselective transformations utilizing the labile C-Br bond.

Applications in Drug Discovery

Thyromimetics (TR-β Agonists)

This molecule is a direct precursor to analogs of Sobetirome (GC-1) . In these pathways, the propoxy group provides specific hydrophobic contacts within the Thyroid Receptor beta (TR-β) ligand-binding domain, while the dichloro-phenyl ring mimics the diiodo-phenyl ring of T3.

-

Strategic Advantage: Replacing Iodine with Chlorine/Bromine reduces molecular weight and improves oral bioavailability while maintaining potency.

PROTAC Linkers

Recent literature suggests using halogenated ethers as "exit vectors" for PROTAC linkers. The propoxy chain can be extended or modified (e.g., using 1-bromo-3-chloropropane instead of 1-bromopropane) to create a handle for attaching E3 ligase ligands.

Safety & Handling

-

Hazards: Like most halogenated aromatics, this compound is a skin and eye irritant. The propoxy group adds lipophilicity, increasing potential for dermal absorption.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the ether linkage, although the electron-deficient ring renders the ether relatively stable.

-

Disposal: Must be treated as halogenated organic waste. Do not mix with strong oxidizers.

References

-

PubChem. (2025).[5] 1-Bromo-3,5-dichloro-4-propoxybenzene - Compound Summary. National Library of Medicine. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Planning.[6][7][Link]

-

Organic Chemistry Portal. (2025). Suzuki-Miyaura Coupling: Mechanism and Recent Developments.[Link]

Sources

- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 1-Bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene | C17H19BrO3 | CID 2283101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

1-Bromo-3,5-dichloro-4-propoxybenzene: Molecular Architecture & Synthetic Utility

Abstract

This guide provides a comprehensive technical analysis of 1-Bromo-3,5-dichloro-4-propoxybenzene (CAS 1242070-93-4) . A specialized halogenated ether, this molecule serves as a critical scaffold in the development of metabolically stable pharmacophores and high-performance liquid crystals. Its unique structural motif—a 4-alkoxy group flanked by sterically demanding chlorine atoms—confers exceptional resistance to oxidative dealkylation, making it a high-value building block for modulating lipophilicity and bioavailability in drug discovery.

Molecular Architecture & Structural Logic

The efficacy of 1-Bromo-3,5-dichloro-4-propoxybenzene lies in its "Fortified Ether" configuration. In medicinal chemistry, simple aryl ethers are often metabolic liabilities, susceptible to rapid O-dealkylation by Cytochrome P450 enzymes. This molecule circumvents that vulnerability through steric shielding.

1.1 The Ortho-Chloro Shielding Effect

The two chlorine atoms at positions 3 and 5 create a steric blockade around the oxygen atom at position 4.

-

Conformational Lock: The bulky chlorine atoms force the propoxy chain to adopt a specific conformation, generally perpendicular to the ring plane to minimize steric clash.

-

Metabolic Stability: The chlorines physically obstruct the approach of metabolic enzymes (like CYP450) to the

-carbon of the propoxy group, significantly extending the half-life of the moiety in biological systems.

1.2 The Bromine Handle

The bromine atom at position 1 is a versatile "synthetic handle." It sits on the axis of symmetry, allowing for regioselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interference from the chlorinated positions.

Synthetic Pathways

The synthesis of 1-Bromo-3,5-dichloro-4-propoxybenzene is a classic example of Williamson Ether Synthesis adapted for sterically hindered phenols. The core challenge is the reduced nucleophilicity of the phenol oxygen due to the electron-withdrawing effects of the two ortho-chlorines.

2.1 Precursor Selection

-

Starting Material: 4-Bromo-2,6-dichlorophenol (CAS 19752-55-7).

-

Reagent: 1-Bromopropane (or 1-Iodopropane for faster kinetics).

-

Base: Potassium Carbonate (

) or Cesium Carbonate (

2.2 Optimized Protocol (Senior Scientist Note)

Standard protocols often fail to drive this reaction to completion due to the steric bulk. The use of a polar aprotic solvent and elevated temperature is non-negotiable.

Step-by-Step Methodology:

-

Solvation: Dissolve 4-Bromo-2,6-dichlorophenol (1.0 eq) in anhydrous DMF or Acetonitrile.

-

Deprotonation: Add

(2.0 eq). Stir at room temperature for 30 minutes. The solution will shift color (often to yellow/orange) as the phenoxide anion forms. -

Alkylation: Add 1-Bromopropane (1.5 eq) dropwise.

-

Reflux: Heat the mixture to 80°C (if Acetonitrile) or 90°C (if DMF) for 12–16 hours.

-

Critical Control Point: Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol is acidic and will streak; the product is non-polar and moves to the solvent front.

-

-

Work-up: Quench with water. Extract with Ethyl Acetate.[1][2] Wash the organic layer with 1M NaOH (to remove unreacted phenol—crucial for purity).

-

Purification: Recrystallization from ethanol/water or silica gel chromatography.

2.3 Synthetic Logic Diagram

Figure 1: Reaction logic flow for the synthesis of sterically hindered halogenated ethers.

Spectroscopic Characterization

As a researcher, you must validate the structure using NMR. The symmetry of the molecule simplifies the spectrum, making impurities easy to spot.

3.1 Predicted

NMR Data (400 MHz,

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.50 | Singlet (s) | 2H | Ar-H (2,6) | Symmetric aromatic protons. Lack of coupling confirms 3,5-substitution. |

| 3.95 | Triplet (t) | 2H | -O-CH | Deshielded by oxygen. Critical indicator of successful alkylation. |

| 1.85 | Multiplet (m) | 2H | -CH | Methylene bridge. |

| 1.08 | Triplet (t) | 3H | -CH | Terminal methyl group. |

3.2 Mass Spectrometry (GC-MS)

-

Molecular Ion (

): Expect a cluster of peaks due to isotopic abundance. -

Isotope Pattern: The combination of one Bromine (

) and two Chlorines (-

Base Peak:

(approx. 282/284/286 amu). -

Fragmentation: Loss of propyl group (

) is common, leaving the characteristic halogenated phenol cation.

-

Applications in Drug Development & Materials

4.1 Medicinal Chemistry: The "Metabolic Armor"

In drug design, this scaffold is used to increase the lipophilicity (

-

Lipophilicity Modulation: The propyl chain adds hydrophobicity, aiding in blood-brain barrier (BBB) penetration or cell membrane permeability.

-

Bioisostere Utility: It serves as a robust bioisostere for other lipophilic aryl groups, often used in optimizing inhibitors for kinases or GPCRs where metabolic stability is a bottleneck.

4.2 Liquid Crystals

The linear, rigid, and polarizable nature of the Bromo-Dichloro-Alkoxy core makes it an ideal "mesogen" (liquid crystal building block).

-

The halogen atoms induce strong intermolecular interactions (halogen bonding), which stabilize the nematic phase in liquid crystal displays (LCDs).

4.3 Structure-Activity Relationship (SAR) Logic

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

Safety & Handling Protocol

Hazard Classification:

-

Skin/Eye Irritant: Halogenated aromatics are potent irritants.

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects (typical of poly-halogenated benzenes).

Handling Requirements:

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Ventilation: All operations, especially weighing and heating, must be performed in a certified chemical fume hood.

-

Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with general organic solvents to prevent incompatible reactions in waste drums.

References

-

Sigma-Aldrich. (n.d.). 1-Bromo-3,5-dichloro-4-propoxybenzene Product Data. Retrieved from

-

PubChem. (2025).[3][4][5] Benzene, 1-bromo-3,5-dichloro- Compound Summary. National Library of Medicine. Retrieved from

-

Hernandes, M. Z., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets. Retrieved from

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

ChemicalBook. (2025). 1-Bromo-3,5-dichlorobenzene NMR and Properties. Retrieved from

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2021122356A1 - Process for preparing fluralaner - Google Patents [patents.google.com]

- 3. Fluralaner | C22H17Cl2F6N3O3 | CID 25144319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 1-Bromo-3,5-dichloro-4-propoxybenzene

Executive Summary & Chemical Profile[1][2]

1-Bromo-3,5-dichloro-4-propoxybenzene (CAS: 1399042-49-1) is a highly functionalized halogenated aryl ether used primarily as an intermediate in the synthesis of liquid crystals and pharmaceutical scaffolds. Its structural complexity—featuring a bromine "handle" for cross-coupling, two chlorine atoms for steric/electronic modulation, and a propoxy tail for lipophilicity—presents unique handling challenges.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a risk-based operational framework. Due to limited specific toxicological data for this exact CAS entry, this guide employs Read-Across Toxicology , utilizing data from structural analogs (1-bromo-3,5-dichlorobenzene and 4-bromoalkoxybenzenes) to establish conservative safety margins.

Physicochemical Identity

| Property | Value / Description | Source/Rationale |

| CAS Number | 1399042-49-1 | Chemical Abstract Service |

| Molecular Formula | C₉H₉BrCl₂O | |

| Molecular Weight | 283.98 g/mol | Calculated |

| Physical State | Viscous Oil or Low-Melting Solid | Analogous to 1-bromo-4-propoxybenzene |

| Est. LogP | ~4.5 - 5.2 | High Lipophilicity (Bioaccumulation risk) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water | Lipophilic ether chain |

| Reactivity | Susceptible to Pd-catalyzed oxidative addition | C-Br bond is the active site |

Hazard Identification & Toxicology (The "Why")

Structural Alerts and Read-Across Toxicity

While specific LD50 data is absent for this CAS, the structural components dictate the following hazard profile:

-

Polychlorinated Aromatic Core: Structurally similar to 1,3-dichlorobenzene, implying potential for skin sensitization and aquatic toxicity (Category 1 or 2).

-

Alkyl Ether Chain: Increases cell membrane permeability compared to non-alkoxylated analogs, potentially enhancing the systemic absorption of the halogenated core upon skin contact.

-

Benzylic/Aryl Halides: The C-Br bond is reactive. In vivo, metabolic dehalogenation can lead to reactive intermediates.

GHS Classification (Conservative Assessment)

-

Skin Irritation (Category 2): High probability of defatting dermatitis due to lipophilicity.

-

Eye Irritation (Category 2A): Vapors or dusts are irritating to mucous membranes.

-

STOT-SE (Category 3): Respiratory irritation expected if heated or aerosolized.

-

Aquatic Chronic (Category 2): Do not release into drains; halogenated aromatics persist in the environment.

Engineering Controls & Personal Protection (The "How")

The "Glove Permeation" Paradox

Standard nitrile gloves are often insufficient for halogenated aromatics in organic solvents. The lipophilic propoxy tail facilitates permeation through thin nitrile rubber.

-

Incidental Contact: Disposable Nitrile (minimum 5 mil). Change immediately upon splash.[1]

-

Prolonged Handling/Cleanup: Silver Shield® (Laminate) or Viton® gloves.

-

Why? Chlorinated aromatics can swell nitrile, reducing breakthrough time to <5 minutes.

-

Workflow Decision Matrix

The following diagram outlines the decision logic for selecting engineering controls based on the physical state and operation scale.

Caption: Decision matrix for selecting Engineering Controls and PPE based on physical state and quantity.

Experimental Protocol: Safe Handling & Synthesis

Protocol: Viscous Liquid Transfer (Loss Minimization)

This compound is often a viscous oil. Traditional weighing leads to mass loss and contamination.

-

Tare the Reaction Vessel: Weigh the empty flask containing the stir bar.

-

Dissolution Transfer: Instead of pipetting the neat oil:

-

Add the reaction solvent (e.g., anhydrous THF) directly to the shipping vial to dissolve the compound.

-

Transfer the quantitative solution to the reaction flask.

-

Rationale: Minimizes exposure to high-concentration aerosols and ensures accurate stoichiometry for sensitive couplings.

-

-

Inert Atmosphere: Purge the vessel with Nitrogen/Argon.

-

Note: While aryl ethers are generally stable, the propoxy chain can undergo slow autoxidation to form peroxides if stored improperly over months.

-

Reactivity Context: Suzuki-Miyaura Coupling

The primary utility of this molecule is the C-Br bond activation. Below is the mechanistic pathway and associated safety checkpoints.

Caption: Mechanistic flow of Pd-catalyzed cross-coupling identifying critical safety control points (Waste and Exotherms).

Storage, Stability, and Waste Disposal[4]

Storage Conditions

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen.

-

Light: Protect from light (amber vials) to prevent photolytic debromination.

-

Incompatibility: Strong oxidizing agents (risk of ether oxidation) and strong Lewis acids (risk of ether cleavage).

Waste Disposal

-

Stream: Halogenated Organic Waste . Do NOT mix with non-halogenated solvents as this increases incineration costs and complicates recycling.

-

Quenching: If spilt, absorb with vermiculite. Do not use standard paper towels for large spills as halogenated compounds can react with certain cellulose binders or simply permeate through them rapidly.

References

-

PubChem. (n.d.).[2] 1-Bromo-3,5-dichlorobenzene (Analogous Compound Safety Data). National Library of Medicine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization of 1-Bromo-3,5-dichloro-4-propoxybenzene

Topic: Spectroscopic Characterization of 1-Bromo-3,5-dichloro-4-propoxybenzene Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1][2]

Executive Summary & Compound Identity

1-Bromo-3,5-dichloro-4-propoxybenzene (CAS: 1242070-93-4) is a highly functionalized halogenated aromatic ether.[1][2] It serves as a critical intermediate in the synthesis of advanced agrochemicals, liquid crystal mesogens, and pharmaceutical scaffolds where lipophilicity and metabolic stability are required.[1][2]

This guide provides a definitive technical breakdown of its spectroscopic signature, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.[1][2] The analysis is grounded in the structural symmetry of the molecule and the distinct isotopic fingerprints of its halogen substituents.[1][2]

Physicochemical Profile

| Property | Data |

| CAS Number | 1242070-93-4 |

| Molecular Formula | |

| Molecular Weight | 283.98 g/mol |

| Monoisotopic Mass | 281.92 g/mol ( |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in |

Structural Context & Synthesis Logic

To accurately interpret the spectra, one must understand the molecule's symmetry and electronic environment.[1][2] The compound possesses a

-

Symmetry: The protons at positions 2 and 6 are chemically equivalent.[1][2] The carbons at 3 and 5 are equivalent.[1][2]

-

Electronic Effects: The benzene ring is electron-poor due to three electron-withdrawing halogens (1-Br, 3,5-Cl), partially offset by the electron-donating propoxy group at position 4.[1][2]

Synthesis Pathway & Impurity Origins

Understanding the synthesis helps identify potential spectroscopic impurities (e.g., unreacted phenol).[1][2]

Figure 1: Synthesis pathway via Williamson ether synthesis.[1][2] The primary spectroscopic impurity to monitor is the precursor phenol.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is characterized by high symmetry in the aromatic region and a classic propyl chain pattern in the aliphatic region.[1][2]

H NMR (Proton NMR)

Solvent:

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H (2, 6) | 7.50 - 7.55 | Singlet (s) | 2H | - | Symmetric. Flanked by Br and Cl.[1][2] Deshielded by halogens.[1][2] No ortho coupling partners.[1][2] |

| O- | 3.95 - 4.05 | Triplet (t) | 2H | Deshielded by Oxygen.[1][2] Couples to C2'- | |

| 1.80 - 1.90 | Sextet (hex) | 2H | Methylene bridge.[1][2] Couples to both C1' and C3'. | ||

| 1.05 - 1.10 | Triplet (t) | 3H | Terminal methyl group.[1][2] |

Key Diagnostic Feature: The aromatic region shows a single sharp singlet integrating to 2 protons.[1][2] Any splitting or extra peaks in the 6.5–7.5 ppm range indicates impurities (e.g., regioisomers or starting material).[2]

C NMR (Carbon NMR)

Solvent:

| Carbon | Shift ( | Type | Assignment Logic |

| C4 (C-O) | 150.5 | Quaternary | Most deshielded due to direct oxygen attachment.[1][2] |

| C2, C6 (C-H) | 132.8 | CH | Equivalent carbons.[1][2] High intensity. |

| C3, C5 (C-Cl) | 129.5 | Quaternary | Ipso to Chlorine.[1][2] |

| C1 (C-Br) | 117.2 | Quaternary | Upfield shift due to Heavy Atom Effect of Bromine.[1][2] |

| C1' (O- | 75.5 | Ether carbon.[1][2] | |

| C2' ( | 23.4 | Middle of propyl chain.[1][2] | |

| C3' ( | 10.5 | Terminal methyl.[1][2] |

Mass Spectrometry (MS) Profile

Mass spectrometry provides the most definitive confirmation of the halogenation pattern.[1][2] The presence of one Bromine and two Chlorines creates a complex, highly specific isotope cluster.[1][2]

Isotope Pattern Analysis (Fingerprint)

Natural Abundances:

Theoretical Intensity Ratio for

-

m/z 282 (

): -

m/z 284 (

): -

m/z 286 (

): -

m/z 288 (

):

Observation: Look for a "tetrad" pattern with the second peak (M+2) being the tallest.[1][2]

Fragmentation Pathways (EI-MS)

Under Electron Impact (70 eV), the molecule undergoes characteristic cleavages.[1][2]

Figure 2: Primary fragmentation pathways.[1][2] The loss of the propyl chain (M-43) or propene (M-42) are the dominant initial events.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ether linkage and the halogenated ring vibrations.[1][2]

| Wavenumber ( | Vibration Mode | Description |

| 3050 - 3090 | Ar C-H Stretch | Weak, sharp bands typical of aromatic protons. |

| 2870 - 2960 | Aliph C-H Stretch | Methyl and methylene stretches of the propyl group.[1][2] |

| 1560, 1450 | Ar C=C Stretch | Ring skeletal vibrations (reduced intensity due to substitution).[1][2] |

| 1240 - 1260 | C-O-C Stretch | Strong, broad band. Asymmetric ether stretch.[1][2] |

| 1000 - 1100 | C-O-C Symmetric | Symmetric ether stretch.[1][2] |

| 800 - 850 | C-Cl Stretch | Characteristic of chlorinated aromatics. |

| 650 - 750 | C-Br Stretch | Often obscured but present in the fingerprint region.[1][2] |

Experimental Protocol for Data Acquisition

To replicate these results for regulatory or publication purposes, follow this standardized workflow.

Protocol: NMR Sample Preparation

-

Mass: Weigh 10–15 mg of the solid compound.

-

Solvent: Add 0.6 mL of

(99.8% D) containing 0.03% TMS v/v. -

Filtration: If the solution is cloudy, filter through a glass wool plug into the NMR tube to remove inorganic salts (

, -

Acquisition:

Protocol: GC-MS Analysis[1][2]

-

Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1][2]

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program: 80°C (hold 1 min)

20°C/min -

Inlet: Split mode (20:1), 250°C.

-

Detection: EI mode, scan range 50–500 amu.

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzene, 1-bromo-3,5-dichloro- (Analogous fragmentation patterns).[1][2]Link[1][2]

-

Sigma-Aldrich. Product Specification: 1-Bromo-3,5-dichloro-4-propoxybenzene (CAS 1242070-93-4).[2][3][4]Link[1][2]

-

ChemicalBook. CAS 1242070-93-4 Entry and Physical Properties.[1][2]Link[1][2]

-

Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1][2] Springer, 2009.[1][2] (Source for theoretical chemical shift calculation rules).

Sources

- 1. 1-Bromo-3,5-dichlorobenzene | 19752-55-7 [chemicalbook.com]

- 2. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-bromo-1,3-dichloro-2-propoxybenzene - C9H9BrCl2O | CSSB00010089848 [chem-space.com]

- 4. 1-Bromo-3,5-dichloro-4-propoxybenzene - CAS:1242070-93-4 - 北京欣恒研科技有限公司 [konoscience.com]

Application Notes and Protocols for the Analytical Characterization of 1-Bromo-3,5-dichloro-4-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Niche Building Block

1-Bromo-3,5-dichloro-4-propoxybenzene, a halogenated aromatic ether, represents a class of chemical intermediates pivotal in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern—a bromine atom, two chlorine atoms, and a propoxy group on a benzene ring—imparts specific reactivity and physicochemical properties that are harnessed in multi-step synthetic pathways. The precise characterization of this compound is not merely a procedural formality but a cornerstone of robust drug development and scientific research. Ensuring the identity, purity, and stability of such a starting material is critical for the reproducibility of synthetic protocols, the safety of downstream products, and the integrity of scientific data.

This comprehensive guide, born from the synthesis of established analytical principles for halogenated and alkoxylated aromatics, provides a detailed framework for the multi-faceted characterization of 1-Bromo-3,5-dichloro-4-propoxybenzene. It is designed to empower researchers with the rationale behind method selection and to provide actionable, field-proven protocols for immediate implementation.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of 1-Bromo-3,5-dichloro-4-propoxybenzene is fundamental to the development of robust analytical methods. While specific experimental data for this compound is not extensively published, its structural motifs allow for informed predictions that guide analytical strategy.

| Property | Predicted Value/Characteristic | Rationale and Impact on Analytical Method Selection |

| Molecular Formula | C₉H₉BrCl₂O | Confirmed by various chemical suppliers.[1] |

| Molecular Weight | 283.97 g/mol | Essential for mass spectrometry and calculation of molar concentrations.[1] |

| Appearance | Likely a solid at room temperature | The related compound, 1-bromo-3,5-dichlorobenzene, is a crystalline solid. The addition of the propoxy group may lower the melting point but it is expected to remain a solid. This influences sample preparation for techniques like FT-IR (e.g., KBr pellet or ATR). |

| Solubility | Expected to be soluble in common organic solvents (e.g., acetonitrile, methanol, dichloromethane, ethyl acetate) and insoluble in water. | The nonpolar aromatic ring and alkyl chain, combined with the polar ether linkage, suggest solubility in a range of organic solvents. This is a critical parameter for preparing solutions for HPLC, GC-MS, and NMR analysis. |

| Volatility | Moderately volatile | The presence of the propoxy group and halogen atoms suggests that the compound will be amenable to gas chromatography, but a sufficiently high inlet temperature will be required. |

| Chromophoric Nature | Possesses a UV chromophore | The substituted benzene ring will absorb UV light, making UV detection a suitable method for HPLC analysis. |

A Multi-Modal Approach to Characterization

No single analytical technique can provide a complete profile of 1-Bromo-3,5-dichloro-4-propoxybenzene. A comprehensive characterization relies on the synergistic application of chromatographic and spectroscopic methods. This guide will detail protocols for the following key techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For assessing purity, identifying volatile impurities, and confirming molecular weight.

-

High-Performance Liquid Chromatography (HPLC): For quantifying purity and detecting non-volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: For identifying key functional groups.

The following diagram illustrates the logical workflow for the comprehensive characterization of 1-Bromo-3,5-dichloro-4-propoxybenzene.

Caption: Workflow for the comprehensive characterization of 1-Bromo-3,5-dichloro-4-propoxybenzene.

Application Note I: Purity Assessment and Molecular Weight Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale and Causality

GC-MS is a powerful technique for the analysis of semi-volatile compounds like 1-Bromo-3,5-dichloro-4-propoxybenzene. The gas chromatograph separates the analyte from volatile impurities based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and measures the mass-to-charge ratio of the fragments, providing a unique "fingerprint" for identification and confirmation of the molecular weight. The choice of a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides a good balance of interactions for separating a range of aromatic compounds.

Experimental Protocol

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of 1-Bromo-3,5-dichloro-4-propoxybenzene into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with high-purity ethyl acetate or dichloromethane.

-

Further dilute this stock solution 1:100 with the same solvent for a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

| Parameter | Setting | Rationale |

| GC Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | A versatile column suitable for a wide range of semi-volatile organic compounds. |

| Inlet Temperature | 280 °C | Ensures complete volatilization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | A standard volume for providing a good signal without overloading the column. |

| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for the major component. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | An optimal flow rate for good separation and peak shape. |

| Oven Program | Initial: 100 °C, hold for 2 min | Allows for the elution of any highly volatile solvents or impurities. |

| Ramp: 15 °C/min to 300 °C | A moderate ramp rate to ensure good separation of potential impurities. | |

| Final: Hold at 300 °C for 5 min | Ensures elution of any less volatile components. | |

| MS Transfer Line | 290 °C | Prevents condensation of the analyte before entering the mass spectrometer. |

| Ion Source Temp. | 230 °C | An optimal temperature for efficient ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Scan Range | 40-400 m/z | Covers the expected molecular ion and fragment ions. |

3. Data Interpretation:

-

Purity Assessment: The purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

-

Molecular Weight Confirmation: Look for the molecular ion peak (M⁺) in the mass spectrum. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1), the molecular ion will appear as a characteristic cluster of peaks. The most abundant isotopes will give a peak at m/z 282 (C₉H₉⁷⁹Br³⁵Cl₂O). The isotopic pattern will be a key indicator of the presence of one bromine and two chlorine atoms.

-

Fragmentation Pattern: Expect to see fragment ions corresponding to the loss of the propoxy group, propyl group, and halogen atoms.

Application Note II: High-Resolution Purity Quantification by High-Performance Liquid Chromatography (HPLC)

Rationale and Causality

Reverse-phase HPLC is the method of choice for the quantitative analysis of non-volatile impurities and for obtaining high-resolution separation of closely related compounds.[2] A C18 column is used to retain the non-polar analyte. A gradient elution with a mixture of water and an organic solvent (like acetonitrile or methanol) allows for the separation of compounds with a range of polarities.[2] UV detection is suitable due to the aromatic nature of the molecule.

Experimental Protocol

1. Sample Preparation:

-

Prepare a stock solution of 1.0 mg/mL of 1-Bromo-3,5-dichloro-4-propoxybenzene in acetonitrile.

-

Dilute this stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition (e.g., 60:40 acetonitrile:water).

2. HPLC Instrumentation and Conditions:

| Parameter | Setting | Rationale |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | A standard reverse-phase column for the separation of non-polar to moderately polar compounds. |

| Mobile Phase A | Water (HPLC grade) | The polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile (HPLC grade) | The organic modifier. |

| Gradient Program | 0-2 min: 60% B | Initial hold to allow for sample loading and equilibration. |

| 2-15 min: 60% to 95% B | A gradual increase in the organic phase to elute the main compound and any less polar impurities. | |

| 15-20 min: 95% B | A hold at high organic content to elute any strongly retained impurities. | |

| 20.1-25 min: 60% B | Re-equilibration of the column for the next injection. | |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintains a stable retention time and improves peak shape. |

| Detection Wavelength | 220 nm | A wavelength where the benzene ring is expected to have strong absorbance. A diode array detector can be used to obtain the full UV spectrum. |

| Injection Volume | 10 µL | A suitable volume for a standard analytical run. |

3. Data Interpretation:

-

Purity Quantification: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Impurity Profiling: The chromatogram will reveal the presence of any impurities that are detectable by UV. The retention times of these impurities will indicate their relative polarity compared to the main compound.

Application Note III: Unambiguous Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale and Causality

NMR spectroscopy is the most powerful technique for the definitive structural confirmation of organic molecules. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. ¹³C NMR provides information about the number of different types of carbon atoms in the molecule. For 1-Bromo-3,5-dichloro-4-propoxybenzene, NMR will confirm the substitution pattern on the aromatic ring and the structure of the propoxy group.

Experimental Protocol

1. Sample Preparation:

-

Dissolve 5-10 mg of 1-Bromo-3,5-dichloro-4-propoxybenzene in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |

| Solvent | CDCl₃ | CDCl₃ |

| Number of Scans | 16 | 1024 or more (depending on concentration) |

| Relaxation Delay | 1 s | 2 s |

| Pulse Width | 30° | 30° |

| Spectral Width | 0-12 ppm | 0-200 ppm |

3. Predicted Spectral Features and Interpretation:

-

¹H NMR:

-

Aromatic Region (~7.0-7.5 ppm): A singlet corresponding to the two equivalent aromatic protons.

-

Propoxy Group:

-

A triplet for the -OCH₂- protons (~4.0 ppm).

-

A sextet for the -CH₂- protons (~1.8 ppm).

-

A triplet for the -CH₃ protons (~1.0 ppm).

-

-

-

¹³C NMR:

-

Aromatic Carbons (~110-160 ppm): Expect four distinct signals for the aromatic carbons due to the substitution pattern. The carbon attached to the oxygen will be the most downfield, while the carbons attached to the halogens will also be significantly shifted.

-

Propoxy Group Carbons (~10-70 ppm):

-

-OCH₂- carbon (~70 ppm).

-

-CH₂- carbon (~22 ppm).

-

-CH₃ carbon (~10 ppm).

-

-

Application Note IV: Functional Group Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale and Causality

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] Specific bonds vibrate at characteristic frequencies, and the absorption of infrared radiation at these frequencies indicates the presence of those bonds. For 1-Bromo-3,5-dichloro-4-propoxybenzene, FT-IR can confirm the presence of the aromatic ring, the C-O ether linkage, and the C-H bonds of the propoxy group.

Experimental Protocol

1. Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest method.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

2. FT-IR Instrumentation and Parameters:

| Parameter | Setting |

| Spectrometer | Any modern FT-IR spectrometer |

| Accessory | ATR or pellet holder |

| Scan Range | 4000-400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 16 |

3. Predicted Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960-2850 | C-H stretch | Aliphatic (propoxy group) |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250-1000 | C-O stretch | Aryl-alkyl ether |

| ~800-600 | C-Cl stretch | Chloro-aromatic |

| ~600-500 | C-Br stretch | Bromo-aromatic |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

Consult the SDS for similar compounds for more detailed safety information.

Conclusion

The analytical characterization of 1-Bromo-3,5-dichloro-4-propoxybenzene requires a strategic and multi-faceted approach. By employing a combination of GC-MS, HPLC, NMR, and FT-IR spectroscopy, researchers can confidently establish the identity, purity, and structural integrity of this important chemical intermediate. The protocols and insights provided in this guide are intended to serve as a robust starting point for the development and implementation of rigorous analytical methods, thereby ensuring the quality and reliability of research and development outcomes.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 1-Bromo-3-chloropropane on Newcrom R1 HPLC column. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

北京欣恒研科技有限公司. (n.d.). 1-Bromo-3,5-dichloro-4-propoxybenzene - CAS:1242070-93-4. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-dichlorobenzene.

-

National Center for Biotechnology Information. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3,5-dichloro-. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Evans, M. (2015, May 19). Functional Groups from Infrared Spectra. YouTube. Retrieved from [Link]

-

Wellesley College. (n.d.). 1H-NMR. Retrieved from [Link]

-

ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 1-bromo-3,5-dichlorobenzene.

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 1-bromo-3-methoxy-4-propoxy-5-iodobenzene - A novel efficient process for the synthesis of brominated aromatic compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]

- Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

-

Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

-

University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Retrieved from [Link]

-

Semantic Scholar. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3,5-dimethoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-isopropoxybenzene. Retrieved from [Link]

Sources

Application Note: Chemoselective Lithiation of 1-Bromo-3,5-dichloro-4-propoxybenzene

Part 1: Strategic Abstract & Core Directive

Objective: To provide a high-fidelity protocol for the regioselective generation of 3,5-dichloro-4-propoxyphenyllithium via bromine-lithium exchange, avoiding competitive chlorine exchange or benzyne formation.

Context: The substrate, 1-Bromo-3,5-dichloro-4-propoxybenzene, presents a classic chemoselectivity challenge. It contains three halogens (1x Br, 2x Cl) and an alkoxy directing group. Standard lithiation protocols risk "halogen dance" (isomerization) or elimination if thermodynamic parameters are not strictly controlled. This guide utilizes the kinetic superiority of the C-Br bond insertion over C-Cl insertion to generate a stable aryl-lithium species at -78°C, suitable for downstream electrophilic trapping (e.g., carboxylation, formylation).

Part 2: Scientific Integrity & Mechanistic Logic

Chemoselectivity: The Kinetic Hierarchy

The success of this protocol relies on the distinct rates of halogen-lithium exchange. The rate of exchange follows the bond dissociation energy hierarchy: I > Br > Cl >> F .

-

C-Br Exchange: Extremely rapid at -78°C in THF (

compared to Cl). -

C-Cl Exchange: Significantly slower. Requires higher temperatures (typically > -40°C) or stronger activation to compete.

-

Directed Ortho-Metalation (DoM): The propoxy group is a Directed Metalation Group (DMG). However, the ortho positions (C3, C5) are blocked by Chlorine atoms, effectively shutting down the DoM pathway and forcing the reaction through the Br-Li exchange manifold.

Stability & Side Reactions

-

Benzyne Formation: A major risk in lithiated haloarenes is the elimination of Li-X to form benzyne. Because the Chlorine atoms are meta to the Lithium (at C1), 1,2-elimination is geometrically impossible, rendering the intermediate stable at cryogenic temperatures.

-

Halogen Scrambling: While "Halogen Dance" is a risk in polyhalogenated systems, the symmetry of the molecule and the lack of acidic protons adjacent to the bromine minimize this risk, provided the reaction is kept cold and quenched promptly.

Solvent Effects

THF (Tetrahydrofuran) is the required solvent.[1] It coordinates to the lithium aggregate, breaking down the hexameric

Part 3: Experimental Protocol

A. Materials & Equipment

| Component | Specification | Purpose |

| Substrate | 1-Bromo-3,5-dichloro-4-propoxybenzene (>98%) | Starting Material |

| Reagent | Lithiating Agent | |

| Solvent | Anhydrous THF (inhibitor-free, <50 ppm | Reaction Medium |

| Electrophile | Generic (e.g., DMF, | Trapping Agent |

| Quench | Sat.[1][2][3] | Protonation/Neutralization |

| Vessel | Flame-dried 3-neck round bottom flask | Moisture exclusion |

| Atmosphere | Dry Nitrogen ( | Inert environment |

B. Safety Critical

-

Pyrophoric Hazard:

-BuLi ignites on contact with air. Use a gas-tight syringe and positive inert gas pressure. -

Exotherm: The exchange reaction is exothermic. Slow addition is crucial to maintain the internal temperature below -70°C.

C. Step-by-Step Methodology

1. System Preparation

-

Equip a 3-neck flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and a rubber septum.

-

Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).

-

Maintain a positive pressure of Argon throughout the procedure.

2. Substrate Dissolution

-

Charge the flask with 1-Bromo-3,5-dichloro-4-propoxybenzene (1.0 equiv).

-

Add Anhydrous THF via cannula or syringe (Concentration: 0.1 M to 0.2 M).

-

Note: Dilution helps control exotherms.

-

-

Cool the solution to -78°C using a Dry Ice/Acetone bath. Allow 15 minutes for internal temperature equilibration.

3. Lithiation (The Critical Step)

-

Draw

-BuLi (1.05 equiv) into a gas-tight syringe. -

Add

-BuLi dropwise down the side of the flask over 10–15 minutes.-

Critical Control Point: Monitor internal temperature. Do not allow it to rise above -70°C.

-

-

Stir the mixture at -78°C for 30 minutes .

-

Observation: The solution may turn slightly yellow or orange, indicating the formation of the aryl-lithium species.

-

4. Electrophilic Trapping (Example: Formylation)

-

Add the Electrophile (e.g., anhydrous DMF, 1.5 equiv) dropwise at -78°C.

-

Stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

5. Quench & Workup

-

Quench by slow addition of Saturated

(aq). -

Dilute with Ethyl Acetate (EtOAc).

-

Separate layers. Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over

, and concentrate.

Part 4: Visualization & Data

Workflow Diagram (DOT)

Caption: Kinetic pathway for the selective lithiation of 1-Bromo-3,5-dichloro-4-propoxybenzene.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF or Atmosphere | Re-dry THF (Na/Benzophenone or Mol Sieves); Check |

| Scrambled Products | Temperature too high (> -60°C) | Ensure -78°C is maintained during addition; Add |

| Starting Material Recovery | Old/Degraded | Titrate |

| Complex Mixture | Reaction time too long | Quench immediately after 30-45 mins; Aryl-Li species can degrade over hours. |

Part 5: References

-

Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Authoritative text on organolithium selectivity and kinetics).

-

Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The Preparation of Organolithium Reagents and Intermediates. The Chemistry of Organolithium Compounds. Link

-

Slocum, D. W., et al. (1995). Directed Ortho Metalation.[2][4][5] Reference to Halogen-Lithium Exchange competition. Journal of Organic Chemistry.

-

Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry, 41(7), 1187–1191. Link

-

BenchChem. (2025).[2] Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene Protocol. (Analogous substrate handling). Link

Sources

Technical Support Center: Synthesis of 1-Bromo-3,5-dichloro-4-propoxybenzene

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3,5-dichloro-4-propoxybenzene. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation, with a focus on the identification and mitigation of common side products. The synthesis of this molecule, while seemingly straightforward, involves key transformations that are prone to specific side reactions. Understanding the causality behind the formation of these impurities is critical for optimizing reaction conditions and ensuring the desired product's purity.

The most logical and convergent synthetic approaches to 1-Bromo-3,5-dichloro-4-propoxybenzene involve two key transformations: a Williamson ether synthesis to introduce the propoxy group and an electrophilic aromatic substitution to install the bromine atom. The sequence of these reactions dictates the potential side products. This guide will address the impurities arising from both plausible synthetic routes:

-

Route A: Propoxylation of 3,5-dichlorophenol followed by bromination.

-

Route B: Bromination of 3,5-dichlorophenol followed by propoxylation.

Troubleshooting Guide & FAQs

This section is designed to help you identify and resolve common issues related to the formation of side products during the synthesis of 1-Bromo-3,5-dichloro-4-propoxybenzene.

Part 1: Side Products from Williamson Ether Synthesis (Propoxylation Step)

The Williamson ether synthesis is a robust method for forming ethers, but it is not without its potential pitfalls. The reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[1]

Q1: My reaction mixture shows a significant amount of unreacted 3,5-dichlorophenol (or 4-Bromo-3,5-dichlorophenol) even after prolonged reaction time. What could be the cause?

A1: Incomplete consumption of the starting phenol is a common issue and can be attributed to several factors:

-

Insufficient Base: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. If an insufficient amount of a strong enough base is used, a significant portion of the phenol will remain unreacted. It is crucial to use at least one full equivalent of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

-

Base Incompatibility: The choice of base is critical. While hydroxides can be used, they introduce water, which can compete with the phenoxide as a nucleophile or hydrolyze the alkyl halide. Anhydrous conditions using bases like NaH in an aprotic solvent like THF or DMF are often preferred.[2]

-

Poor Solubility: The sodium or potassium salt of the phenoxide may have limited solubility in the reaction solvent, reducing its effective concentration and slowing down the reaction. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in such cases by increasing the solubility of the phenoxide in the organic phase.

Troubleshooting Steps:

-

Verify Base Stoichiometry and Strength: Ensure you are using at least one equivalent of a sufficiently strong and dry base.

-

Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before the reaction.

-

Improve Solubility: Consider switching to a more polar aprotic solvent like DMF or using a phase-transfer catalyst.

Q2: I have identified propene and an alcohol corresponding to my starting phenol in the reaction mixture. How are these formed and how can I prevent them?

A2: The formation of propene and the regeneration of the starting phenol are classic signs of a competing E2 (elimination) reaction.[3] Instead of attacking the carbon of the propyl halide (SN2 reaction), the phenoxide acts as a base and abstracts a proton from the beta-carbon of the propyl halide, leading to the formation of propene.

This side reaction is more prevalent under the following conditions:

-

Steric Hindrance: While 1-propyl halides are primary and favor SN2, any steric hindrance around the reactive sites can promote E2.

-

High Temperatures: Higher reaction temperatures tend to favor elimination over substitution.

-

Strong, Bulky Bases: While the phenoxide itself is the base in this context, using an excessively strong or bulky base to deprotonate the phenol can also favor elimination of the alkyl halide.

Mitigation Strategies:

-

Use a Primary Propyl Halide: Ensure you are using 1-bromopropane or 1-iodopropane, not 2-bromopropane, as secondary halides are much more prone to elimination.[1]

-

Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, gentle heating is sufficient.

-

Choice of Leaving Group: Iodides are better leaving groups than bromides, which are better than chlorides. Using a more reactive alkyl halide like 1-iodopropane may allow for lower reaction temperatures, thus disfavoring the E2 pathway.

Part 2: Side Products from Electrophilic Aromatic Bromination

The bromination of the dichlorinated aromatic ring is an electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the existing substituents. The hydroxyl or propoxy group is a strong activating ortho-, para-director, while the chloro groups are deactivating but also ortho-, para-directing.

Q3: I am observing the formation of more than one brominated isomer. Why is this happening and how can I improve the regioselectivity?

A3: The formation of isomeric products is a common challenge in electrophilic aromatic substitution. In the case of 3,5-dichloro-4-propoxybenzene, the propoxy group strongly directs bromination to the ortho and para positions. Since the para position is already occupied by the propoxy group, the primary sites for bromination are the positions ortho to the propoxy group (positions 2 and 6). However, the desired product is brominated at position 4. This indicates that the likely precursor for bromination is 3,5-dichlorophenol or its propoxy derivative where the para position to the oxygen is unsubstituted.

For the bromination of 3,5-dichlorophenol (or its propoxy ether), the hydroxyl/alkoxy group directs ortho- and para-. The para position (position 4) is the most activated and least sterically hindered, making it the primary site of bromination. However, ortho-bromination can still occur, leading to the formation of 2-bromo-3,5-dichloro-4-propoxybenzene.

Factors Influencing Regioselectivity:

-

Solvent: The choice of solvent can significantly impact the isomer distribution. Non-polar solvents like carbon disulfide (CS2) or dichloromethane (CH2Cl2) tend to favor the formation of the para-isomer due to reduced solvation of the intermediate, which makes steric hindrance a more dominant factor.[4][5]

-

Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer higher selectivity compared to the more reactive bromine (Br2).[5]

-

Temperature: Lower reaction temperatures generally lead to higher selectivity.

Strategies for Improving Para-Selectivity:

-

Solvent Selection: Employ a non-polar solvent like CS2 or CH2Cl2.

-

Choice of Reagent: Use a milder brominating agent like NBS.

-

Temperature Control: Maintain a low reaction temperature, for example, by using an ice bath.

Q4: My product is contaminated with a di- or tri-brominated species. How can I avoid polybromination?

A4: The hydroxyl and alkoxy groups are strong activating groups, making the aromatic ring highly susceptible to further bromination.[4] Once the first bromine atom is introduced, the ring is still activated enough to react again, leading to polybrominated side products.

Prevention of Polybromination:

-

Control Stoichiometry: Use a precise 1:1 molar ratio of the substrate to the brominating agent. Adding the brominating agent slowly and in a controlled manner can also help.

-

Milder Conditions: Use a less reactive brominating agent and a non-polar solvent. Reactions in highly polar solvents like water can lead to extensive polybromination, often resulting in the formation of a tribrominated precipitate.[4]

-

Low Temperature: Perform the reaction at low temperatures to decrease the reaction rate and minimize over-bromination.

Q5: The final product has a distinct color (e.g., pink, purple, or brown). What is the source of this coloration and how can it be removed?

A5: The formation of colored impurities during the bromination of phenols is often due to the oxidation of the phenol to form quinone-type structures.[5] These compounds are highly colored and can be difficult to remove.

Prevention and Removal of Colored Impurities:

-

Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

-

Control of Reagents: Ensure the purity of your brominating agent, as some impurities can catalyze oxidation.

-

Purification:

-

Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help to adsorb the colored impurities.

-

Recrystallization: Careful recrystallization is often effective in removing these impurities.

-

Column Chromatography: For persistent coloration, purification by column chromatography may be necessary.

-

Summary of Potential Side Products and Their Characteristics

| Side Product | Originating Step | Reason for Formation | Identification |

| Unreacted Phenol | Propoxylation | Incomplete deprotonation or reaction. | TLC, GC-MS, NMR |

| Propene | Propoxylation | E2 elimination of propyl halide. | GC-MS (headspace) |

| Isomeric Monobrominated Product | Bromination | Competing ortho-substitution. | GC-MS, NMR |

| Polybrominated Products | Bromination | Over-reaction due to activated ring. | GC-MS, MS, NMR |

| Quinone-type Impurities | Bromination | Oxidation of the phenol. | Visual (color), UV-Vis |

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

-

Plate Preparation: Use a silica gel TLC plate.

-

Spotting: Apply a small spot of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.

-

Elution: Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined experimentally to achieve good separation (Rf values between 0.2 and 0.8).

-

Visualization: Visualize the spots under UV light (254 nm). If the compounds are not UV-active, use a staining agent such as potassium permanganate.

-

Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The presence of multiple new spots suggests the formation of side products.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

-

Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject the sample into the GC-MS system.

-

Separation: Use a suitable GC column (e.g., a non-polar column like a DB-5) and a temperature program that allows for the separation of the starting materials, product, and potential side products.

-

Detection and Analysis: The mass spectrometer will provide the mass-to-charge ratio of the eluting compounds, allowing for their identification based on their molecular weight and fragmentation patterns.

Visualizing Reaction Pathways

Main Synthesis and Side Product Formation

Caption: Plausible synthetic routes and associated side products for 1-Bromo-3,5-dichloro-4-propoxybenzene.

References

-

Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Supporting Information. The Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

-

Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. DE2737797A1 - PROCESS FOR MANUFACTURING 1-BROMO-3,5-DICHLOROBENZENE - Google Patents [patents.google.com]

- 3. JPS5334733A - Preparation of 1-bromo-3, 4-dichlorobenzene - Google Patents [patents.google.com]

- 4. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

Technical Support Center: Optimization of 1-Bromo-3,5-dichloro-4-propoxybenzene Synthesis

Case ID: #RXN-OPT-354 Subject: Reaction Temperature & Kinetic Optimization for Sterically Hindered Ether Synthesis Escalation Level: Tier 2 (Senior Application Scientist)

Executive Summary

This guide addresses the synthesis of 1-Bromo-3,5-dichloro-4-propoxybenzene via the alkylation of 4-bromo-2,6-dichlorophenol .

The core challenge in this synthesis is the steric hindrance imposed by the two ortho-chlorine atoms flanking the phenolic hydroxyl group. This steric crowding significantly reduces the nucleophilicity of the phenoxide, requiring a precise thermal window to overcome the activation energy (

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am running the reaction at room temperature (25°C) in Acetone, but conversion is stuck at <10% after 24 hours. Why? A: Room temperature is insufficient for this specific substrate. The 2,6-dichloro substitution pattern creates a "steric wall" around the oxygen anion.

-

The Science: The chlorine atoms are electron-withdrawing (increasing acidity, making the phenoxide easier to form) but also bulky (blocking the approach of the electrophile). At 25°C, the collisions between the hindered phenoxide and 1-bromopropane rarely possess enough energy to reach the transition state for

substitution [1]. -

Recommendation: Switch solvent to DMF (N,N-Dimethylformamide) or Acetonitrile and increase temperature to 60°C . Acetone boils at 56°C, which restricts your thermal ceiling.

Q2: I increased the temperature to 120°C in DMF, but now I see a new impurity and lower yield. What happened? A: You have triggered the E2 Elimination pathway .

-

The Science: At elevated temperatures (>100°C), the phenoxide acts as a base rather than a nucleophile. It deprotonates the

-carbon of the 1-bromopropane, generating propene (gas) and regenerating the starting phenol. -

Recommendation: Cap your reaction temperature at 80–90°C . If conversion is still slow, do not increase heat further. Instead, switch to a cation with a larger ionic radius (e.g., Cesium Carbonate) to loosen the ion pair (see The Cesium Effect in Part 3).

Q3: My HPLC shows the product, but the reaction stalls at 70% conversion regardless of time. Should I add more alkyl halide? A: The stall is likely due to water contamination .

-

The Science: Water competes for the base and solvates the phenoxide anion, stabilizing it too strongly for reaction. DMF is hygroscopic; if your solvent absorbed moisture, the reaction kinetics plummet.

-

Recommendation: Do not add more reagent yet. Check the water content of your solvent (Karl Fischer titration). If >0.1%, restart with anhydrous solvent and keep the system under a nitrogen blanket.

Part 2: Reaction Mechanism & Logic

The following diagram illustrates the kinetic competition between the desired

Figure 1: Kinetic competition between O-alkylation (Target) and Elimination (Impurity) based on thermal input.

Part 3: Optimized Experimental Protocol

This protocol is designed to balance the activation energy requirements against thermal degradation risks.

Reagents & Parameters

| Component | Specification | Role |

| Substrate | 4-Bromo-2,6-dichlorophenol | Target Scaffold |

| Reagent | 1-Bromopropane (1.2 - 1.5 equiv) | Alkylating Agent |

| Base | Potassium Carbonate ( | Proton Scavenger |

| Catalyst (Optional) | Cesium Carbonate ( | "Cesium Effect" Promoter [2] |

| Solvent | Anhydrous DMF | Polar Aprotic Medium |

| Optimal Temp | 75°C ± 5°C | Kinetic Sweet Spot |

Step-by-Step Workflow

-

Preparation:

-

Dry

in an oven at 120°C overnight to remove moisture. -

Purge the reaction vessel with Nitrogen (

) or Argon.

-

-

Activation (The Deprotonation Phase):

-

Dissolve 4-Bromo-2,6-dichlorophenol in anhydrous DMF (Concentration: 0.5 M).

-

Add

(2.0 equivalents). -

Critical Step: Stir at 40°C for 30 minutes before adding the alkyl halide. This ensures the phenoxide is fully formed.

-

-

Alkylation (The Reaction Phase):

-

Add 1-Bromopropane (1.2 equivalents) dropwise.

-

Ramp temperature to 75°C .

-

Monitor via HPLC/TLC every 2 hours.

-

-

The "Cesium Kick" (Contingency):

-

If conversion < 50% after 4 hours, cool to 60°C and add 10 mol%

. -

Why: The large Cesium cation (

) forms a looser ion pair with the phenoxide than Potassium (

-

-

Workup:

Part 4: Troubleshooting Decision Tree

Use this logic flow to resolve stalling reactions.

Figure 2: Step-by-step logic for diagnosing stalled ether synthesis.

References

-

Williamson Ether Synthesis Mechanisms. Master Organic Chemistry. (2014).[3] The Williamson Ether Synthesis Proceeds Through an SN2 Mechanism.[3][4][5][6]Link

- The Cesium Effect in Organic Synthesis. Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis. Journal of Practical Chemistry.

-

Synthesis of Halogenated Phenolic Ethers. Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons.[7]Link

-

Steric Hindrance in 2,6-Disubstituted Phenols. Chemistry Steps. (2022). Williamson Ether Synthesis - Steric Limitations.[4]Link

Sources

- 1. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs [docs.google.com]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. francis-press.com [francis-press.com]

Technical Support Center: Navigating the Scale-Up of 1-Bromo-3,5-dichloro-4-propoxybenzene Reactions

Welcome to the technical support center for 1-Bromo-3,5-dichloro-4-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for scaling up reactions involving this versatile chemical intermediate. Due to the limited availability of specific literature for this compound, this guide synthesizes field-proven insights and data from analogous halogenated and alkoxy-substituted aromatic systems to anticipate and address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling 1-Bromo-3,5-dichloro-4-propoxybenzene on a larger scale?

Q2: How does the 4-propoxy group influence the reactivity of the C-Br bond compared to 1-bromo-3,5-dichlorobenzene?

A2: The 4-propoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This can have several effects on the reactivity of the carbon-bromine bond. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the increased electron density can make the oxidative addition step more challenging compared to the non-alkoxylated analogue. However, the C-Br bond remains significantly more reactive than the C-Cl bonds, allowing for selective functionalization at the bromine position.

Q3: What are the recommended storage conditions for 1-Bromo-3,5-dichloro-4-propoxybenzene?

A3: It is recommended to store 1-Bromo-3,5-dichloro-4-propoxybenzene in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture ingress, which could interfere with moisture-sensitive reactions like Grignard formation.

Q4: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for qualitative monitoring of reaction progress. For more quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are ideal for determining the consumption of starting material and the formation of products. For structural confirmation of intermediates and final products, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guide for Common Reactions

Suzuki-Miyaura Cross-Coupling Reactions

Issue 1: Low or no conversion of 1-Bromo-3,5-dichloro-4-propoxybenzene.

-

Symptom: GC or LC-MS analysis shows a large amount of unreacted starting material.

-

Probable Causes:

-

Catalyst Deactivation: The electron-rich nature of the substrate due to the propoxy group can make oxidative addition slower. Impurities in the starting materials or reagents can also poison the palladium catalyst.

-

Inefficient Transmetalation: The choice of base is critical for activating the boronic acid to facilitate transmetalation. An inappropriate base or insufficient base strength can stall the catalytic cycle.

-

Low Reaction Temperature: While many Suzuki couplings proceed at moderate temperatures, electron-rich aryl bromides may require higher temperatures to overcome the activation energy for oxidative addition.

-

-

Solutions:

-

Catalyst and Ligand Selection: Employ a palladium catalyst system known to be effective for electron-rich aryl bromides. Catalysts with bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often more effective.

-